

Molecular Identity and Structural Representation

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Compound of Interest

Compound Name: *N,N,N',N'*-Tetramethyl-1,3-butanediamine

Cat. No.: B147491

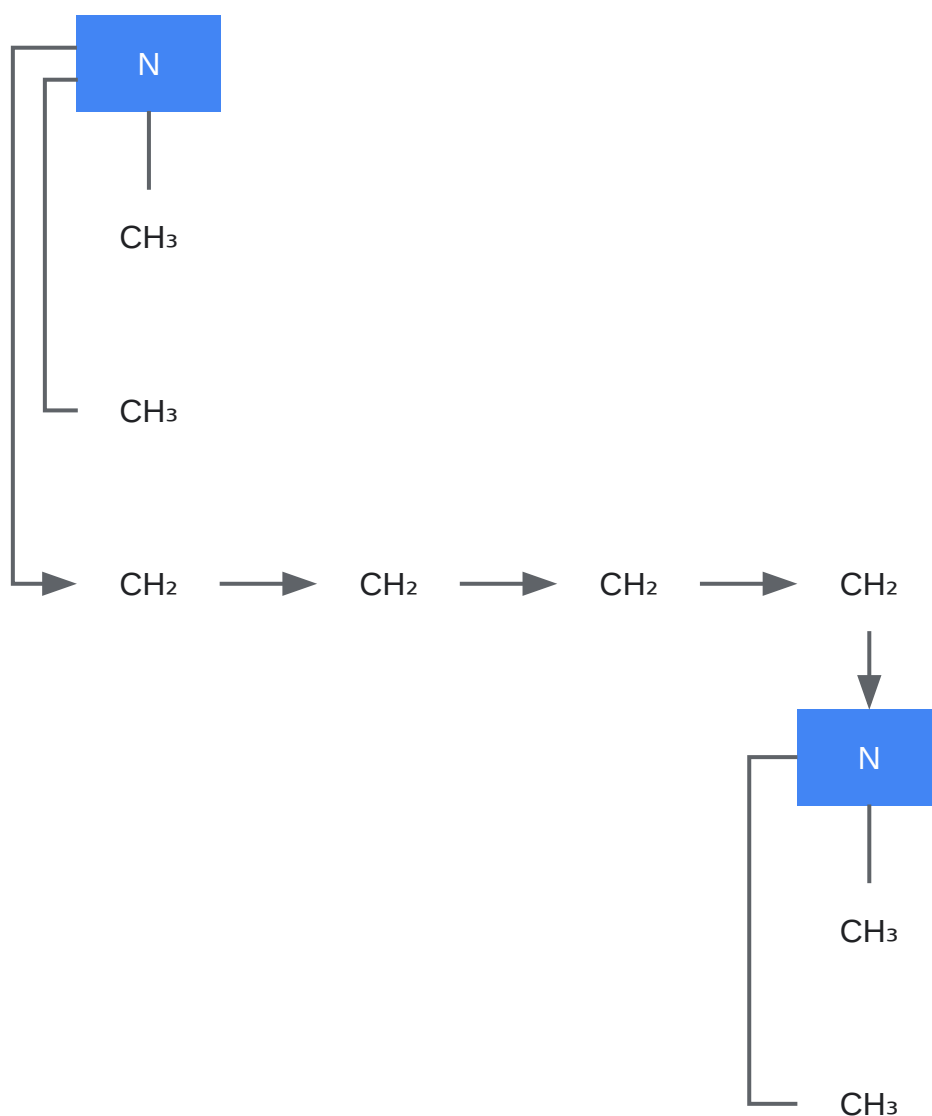
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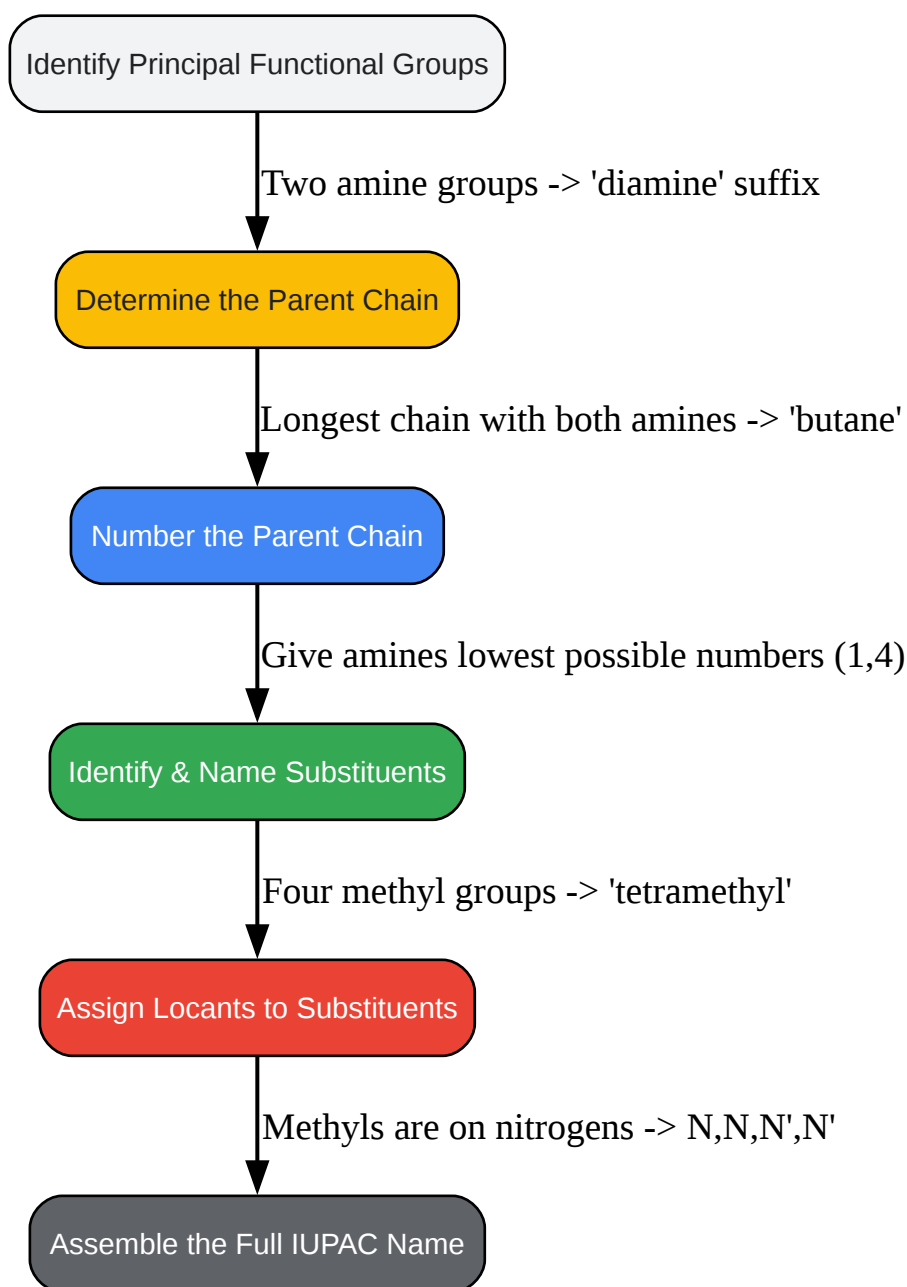
TMBDA is a symmetrical aliphatic amine characterized by a four-carbon backbone flanked by two tertiary amine groups. The fundamental details that define its molecular identity are crucial for database searches, regulatory documentation, and accurate experimental replication.

Molecular Formula: $C_8H_{20}N_2$ ^{[1][2]} Linear Formula: $(CH_3)_2N(CH_2)_4N(CH_3)_2$ ^[3]

The connectivity of the atoms is straightforward: a central butane chain is substituted at its terminal carbons (positions 1 and 4) with dimethylamino groups. This structure is achiral and possesses a high degree of flexibility due to free rotation around its single bonds.^[4]

A two-dimensional representation of the TMBDA structure is generated below using the Graphviz DOT language, illustrating the atomic connectivity.





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Figure 2: IUPAC Naming Workflow for TMBDA

- **Parent Chain Identification:** The longest continuous carbon chain containing the principal functional groups (the two amino groups) is identified. In this case, it is a four-carbon chain, giving the root name butane. [3]2. **Principal Functional Group Suffix:** Since there are two amine (-NH₂) functional groups, the suffix -diamine is appended to the parent name, resulting in "butanediamine".

- **Numbering the Chain:** The carbon chain is numbered to assign the lowest possible locants (positions) to the functional groups. Numbering from either end gives the locants 1 and 4. Thus, the name becomes 1,4-butanediamine.
- **Identifying Substituents:** The remaining groups attached to the molecule are substituents. Here, there are four methyl ($-\text{CH}_3$) groups. The prefix for four is tetra-, so the substituent name is tetramethyl. [3]
5. Assigning Substituent Locants: Crucially, these methyl groups are not attached to the carbon backbone but to the nitrogen atoms of the amine groups. To indicate this, the locant N is used.
 - Two methyl groups are on the nitrogen at position 1. These are designated as N,N-.
 - The other two methyl groups are on the nitrogen at position 4. To distinguish this second nitrogen, a prime symbol is used, designating it as N'. These are specified as N',N'-.
 - Combining these gives the complete locant prefix: N,N,N',N'-.

Assembling these components in order—substituent locants, substituent name, and parent functionalized chain—yields the full, unambiguous IUPAC name: N,N,N',N'-Tetramethyl-1,4-butanediamine.

Physicochemical Properties for the Laboratory Professional

For practical applications, a compound's physical properties are as important as its structure. TMBDA is a colorless liquid at room temperature with characteristics that influence its handling, storage, and use in reactions. [2][5]

Table 2: Selected Physicochemical Data for TMBDA

Property	Value	Notes
Appearance	Colorless clear liquid	[2]
Melting Point	-100 °C	[1]
Boiling Point	166-167 °C	At standard atmospheric pressure (lit.) [1][3]
Density	0.792 g/mL	At 25 °C (lit.) [1][3][5]
Refractive Index (n ₂₀ /D)	1.428	At 20 °C (lit.) [1][3]
Flash Point	43 °C (109.4 °F)	Closed cup [3]

Conclusion

The compound TMBDA is structurally defined as a butane backbone with dimethylamino groups at the 1 and 4 positions. Its systematic IUPAC name, N,N,N',N'-Tetramethyl-1,4-butanediamine, is derived directly from these features according to established nomenclature rules. The use of N and N' locants is critical for precisely describing the location of the methyl substituents on the distinct nitrogen atoms. This detailed understanding of structure and nomenclature is fundamental for any scientist or researcher working with this versatile chemical.

References

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